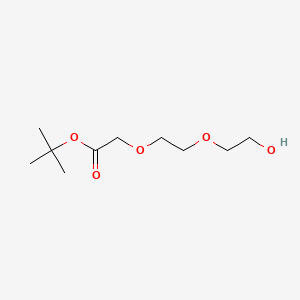

Hydroxy-PEG2-CH2CO2tBu

Katalognummer B1673965

Molekulargewicht: 220.26 g/mol

InChI-Schlüssel: LMDJRQVQNFNFAK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05162505

Procedure details

A solution of 53 g of 2-hydroxyethyl ether (0.5 mol) in 200 mL of tetrahydrofuran was prepared, and the solution cooled in an ice-water bath. The solution was placed under a slow stream of argon. Sodium bis(trimethylsilyl)amide (125 mL, 0.125 mol, 1 M in tetrahydrofuran) was added dropwise over a 30 minute period. The mixture was stirred an additional 30 minutes, then 24.4 g of tert-butyl 2-bromoacetate (0.125 mol) was added. The mixture was then stirred for 1 hour. The ice-water bath was removed, and the mixture transferred to a separatory funnel using 250 mL of 1 M NaH2PO4. The mixture was extracted with ethyl acetate (3×150 mL). The combined extracts were dried over sodium sulfate, filtered, and the solvent removed by rotary evaporator to give a clear yellow liquid. The liquid was purified by chromatography using 500 mL of silica gel and eluting with ethyl acetate/hexanes 1:1. The product was isolated as a clear, gold liquid. Obtained 5.49 g TLC Rf 0.50 (EtOAc). NMR (DMSO-d6)δ 1.42 (s, 9H), 3.42 and 3.54 (m, 8H), 3.98 (s, 2H).

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Br[CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].CCOC(C)=O>O1CCCC1>[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

OCCOCCO

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

24.4 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OC(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred an additional 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution cooled in an ice-water bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was then stirred for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice-water bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with ethyl acetate (3×150 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed by rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear yellow liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid was purified by chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with ethyl acetate/hexanes 1:1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated as a clear, gold liquid

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCOCCOCC(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |